

Application Notes and Protocols for the NMR Analysis of Crystamidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

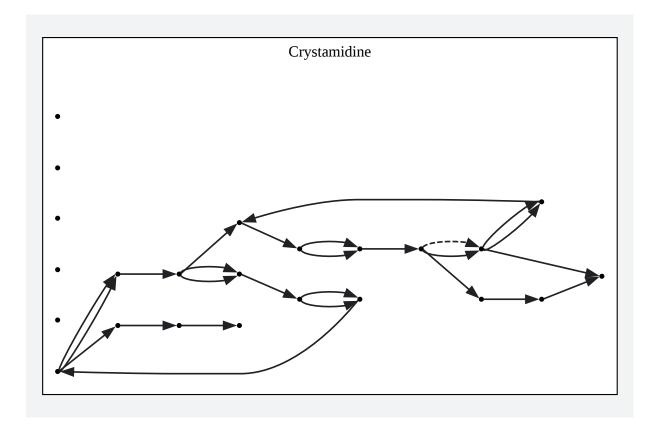
Crystamidine is an Erythrina alkaloid first isolated from Erythrina crista-galli Linn.[1][2] It belongs to a class of tetracyclic spiro-amine alkaloids known for their diverse biological activities.[3] Notably, Crystamidine has been identified as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), suggesting its potential for investigation in drug development, particularly in neuroscience.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and characterization of such natural products. These application notes provide a comprehensive guide to the NMR analysis of Crystamidine, including spectral data, detailed experimental protocols, and a visualization of its relevant signaling pathway.

Chemical Structure

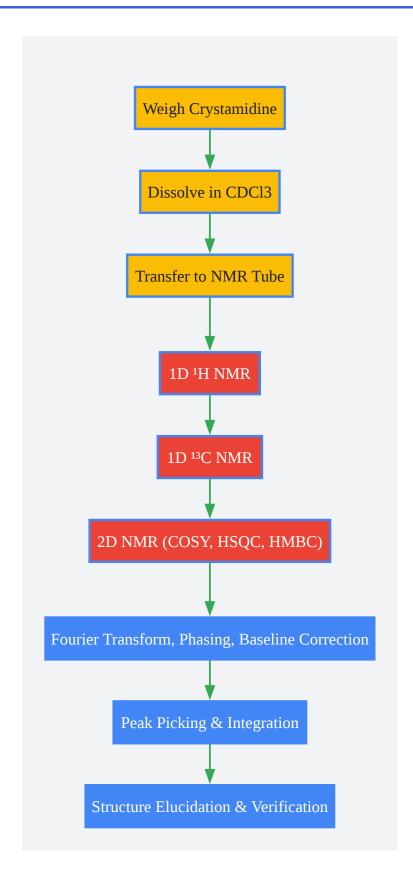
Molecular Formula: C18H15NO4

Structure:

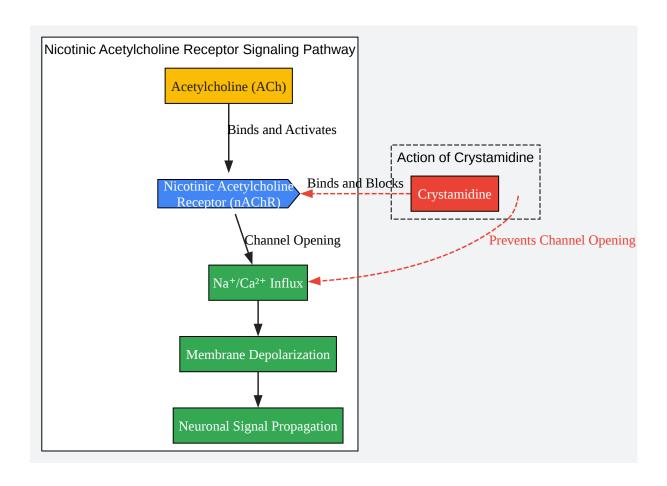












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References

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